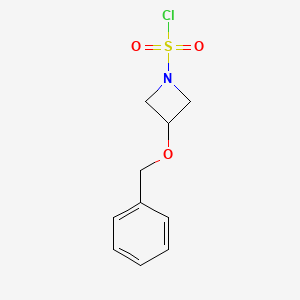
3-Phenylmethoxyazetidine-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfonyl chlorides, such as “3-Phenylmethoxyazetidine-1-sulfonyl chloride”, are a class of organic compounds sharing a common functional group R-SO2-Cl, where R is an organic group . They are typically used as intermediates in organic synthesis .
Molecular Structure Analysis
The molecular structure of sulfonyl chlorides consists of a sulfur atom bonded to two oxygen atoms (forming a SO2 group), an organic group ®, and a chlorine atom . The specific molecular structure of “this compound” would depend on the nature of the R group.Chemical Reactions Analysis
Sulfonyl chlorides are reactive intermediates in organic synthesis. They can react with amines to form sulfonamides, or with alcohols to form sulfonate esters . The specific reactions that “this compound” can undergo would depend on the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of sulfonyl chlorides can vary widely depending on the nature of the R group . Without specific information on “this compound”, it’s difficult to provide accurate details.Wissenschaftliche Forschungsanwendungen
Synthesis and Spectroscopic Analysis
The regioselective synthesis of sulfonyl-containing triazole derivatives demonstrates the relevance of sulfonyl groups in medicinal chemistry and drug design. The process involves a classical sulfonamidation reaction, highlighting the operational simplicity and efficiency of such reactions in producing compounds with moderate anticancer activity against various cancer cell lines (Salinas-Torres et al., 2022).
Biological Activities and Synthesis of Derivatives
The synthesis of 1,3-oxazolidin-2-one derivatives, which play a significant role in the structure of many drugs, underscores the importance of sulfonyl chlorides in creating compounds with antimicrobial properties. This research highlights the potential of these derivatives, particularly in combating Gram-positive bacteria like Staphylococcus aureus (Karaman et al., 2018).
Solid-Phase Synthesis of Disubstituted 1,3-Oxazolidin-2-ones
The use of polymer-supported sulfonyl chloride in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones demonstrates a novel approach in the synthesis of heterocyclic compounds with potential antibacterial activity. This method allows for the preparation of oxazolidinones with high enantiopurity, highlighting the versatility of sulfonyl chlorides in medicinal chemistry (Holte et al., 1998).
Glycoconjugation Method Using Carbohydrate Sulfonyl Chlorides
The introduction of a new glycoconjugation method using carbohydrate sulfonyl chlorides for synthesizing glycosylated cholesterol absorption inhibitors illustrates the potential of sulfonyl chlorides in developing treatments for cholesterol-related disorders. This method offers a facile approach to creating glycoconjugates, showcasing the adaptability of sulfonyl chlorides in therapeutic applications (Kvaernø et al., 2005).
Synthesis and Reactivity of Azetidine Derivatives
The synthesis and reactivity of azetidine derivatives, including 3-haloazetidines and 3-sulfonyloxyazetidines, provide a comprehensive overview of their importance across various scientific fields. This review highlights the potential applications and reactivity of these compounds, indicating the versatility of sulfonyl chlorides in synthesizing structurally diverse and biologically relevant molecules (Van Brabandt et al., 2009).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-phenylmethoxyazetidine-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c11-16(13,14)12-6-10(7-12)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNMUZKKXMJSCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)Cl)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(cyclopropylmethyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2756216.png)
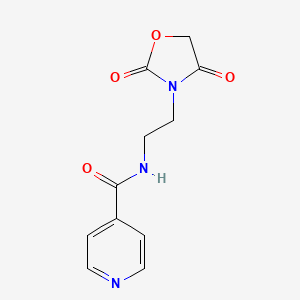
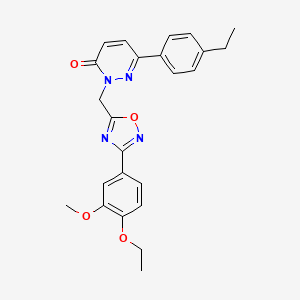
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-methoxybenzo[d]thiazol-2-amine](/img/structure/B2756221.png)
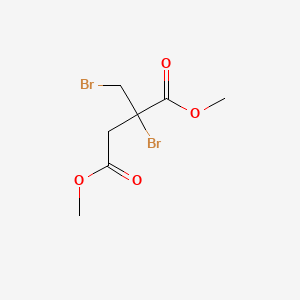
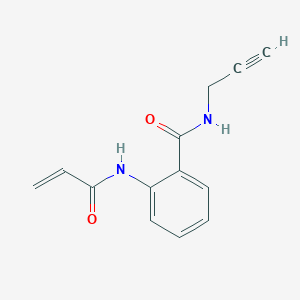
![Methyl 2-(3,4-dimethylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2756227.png)
![N-(1-cyanocyclohexyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2756230.png)
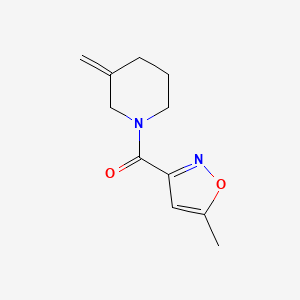


![1-(1,3-benzoxazol-2-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide](/img/structure/B2756235.png)
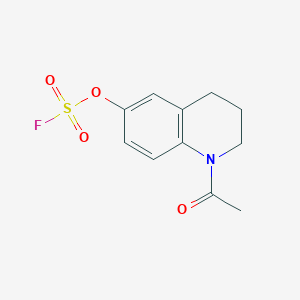
![2-{[(2,4-Dimethoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B2756238.png)